3-Bromo-5-(trifluoromethoxy)benzamide

Lipophilicity Physicochemical Property Prediction Drug-Likeness

Selecting the wrong benzamide building block forces lead series re-optimization. 3-Bromo-5-(trifluoromethoxy)benzamide eliminates this risk with: • BRD4 bromodomain 1 Kd = 1.91 µM, enabling structure-guided fragment growing. • ACD/LogP 2.91 (optimal CNS window) vs. ~1.4 for 3-bromo-5-methoxy analog. • Polarizable C-Br for halogen bonding (σ-hole donor) and cross-coupling reactivity. Supplied as ≥97% white crystalline solid; ambient shipping; compatible with Suzuki, Buchwald, and Ullmann couplings.

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
CAS No. 914636-32-1
Cat. No. B1294251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethoxy)benzamide
CAS914636-32-1
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)N
InChIInChI=1S/C8H5BrF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14)
InChIKeyPIHJYRPSTBFOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethoxy)benzamide (CAS 914636-32-1): Procurement-Relevant Physicochemical and Structural Profile


3-Bromo-5-(trifluoromethoxy)benzamide (CAS 914636-32-1) is a disubstituted benzamide building block (C₈H₅BrF₃NO₂, MW 284.03 g/mol) bearing a bromine atom at the meta position and a trifluoromethoxy (–OCF₃) group at the meta position relative to the primary amide . It is commercially available as a white crystalline solid with a melting point of 144–146 °C and typical purity of 97% (Thermo Scientific / Alfa Aesar) . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with the bromine atom enabling cross-coupling chemistry (Suzuki, Buchwald, Ullmann) and the –OCF₃ group imparting enhanced lipophilicity (ACD/LogP 2.91, ACD/LogD₇.₄ 2.49) and metabolic stability relative to non-fluorinated analogs .

1 Medicinal chemistry building block for cross-coupling (Suzuki, Buchwald) and fragment-based library synthesis.
2 Enhanced lipophilicity profile (predicted LogP 2.91) supports CNS and oral drug-discovery workflows.
3 Data-validated fragment hit for bromodomain (BRD4) target screening campaigns.

Why 3-Bromo-5-(trifluoromethoxy)benzamide Cannot Be Replaced by Common Analogs in Structure–Activity Campaigns


Substituting 3-bromo-5-(trifluoromethoxy)benzamide with 3-bromo-5-methoxybenzamide (MW 230.06) or 3-chloro-5-(trifluoromethoxy)benzamide (MW ~249.6) introduces differences in lipophilicity, halogen-bonding capacity, and metabolic stability that propagate through entire lead optimization cascades . The trifluoromethoxy group (–OCF₃) is significantly more electron-withdrawing and lipophilic than methoxy (–OCH₃), altering the compound's ACD/LogP and LogD values, which in turn affect passive permeability, microsomal stability, and off-target binding profiles . Conversely, replacing the bromine with chlorine eliminates the heavier halogen's ability to participate in structure-stabilizing halogen bonds (C–Br···O=C interactions) that have been exploited in fragment-based drug design against bromodomain targets [1]. These quantitative property differences mean that SAR trends established with one analog do not reliably transfer to another, forcing medicinal chemistry teams to re-optimize lead series when the wrong benzamide building block is selected at the outset.

Target Compound
Common Substitute
Key Mismatch Risk
3-Bromo-5-(trifluoromethoxy)benzamide
3-Bromo-5-methoxybenzamide
Lipophilicity drop (~1.5 log units) may significantly alter permeability and assay behavior.
3-Bromo-5-(trifluoromethoxy)benzamide
3-Chloro-5-(trifluoromethoxy)benzamide
Weaker halogen-bonding capacity (Cl vs. Br) may shift structure-stabilizing interactions.
3-Bromo-5-(trifluoromethoxy)benzamide
3-Bromo-5-(trifluoromethyl)benzamide
Higher lipophilicity (estimated LogP ~3.2) may exceed optimal range for solubility-limited absorption.

Quantitative Differentiation Evidence for 3-Bromo-5-(trifluoromethoxy)benzamide vs. Closest Analogs


Lipophilicity Surrogate Comparison: ACD/LogP and LogD₇.₄ of 3-Br-5-OCF₃-Benzamide vs. 3-Br-5-OCH₃-Benzamide

The replacement of –OCH₃ with –OCF₃ at the 5-position increases the predicted ACD/LogP from approximately 1.4–1.6 (estimated for 3-bromo-5-methoxybenzamide) to 2.91 for 3-bromo-5-(trifluoromethoxy)benzamide . The ACD/LogD at pH 7.4 is 2.49 for the –OCF₃ compound . This ~1.3–1.5 log unit increase in LogP translates to approximately 20–30× higher octanol/water partitioning, which directly impacts passive membrane permeability predictions and in vitro assay behavior (e.g., altered IC₅₀ values from non-specific partitioning).

Lipophilicity Surrogate (ACD/LogP)
Class-level inference
Target LogP 2.91 / LogD₇.₄ 2.49
–OCH₃ Analog (est.) LogP ~1.4–1.6
Reported ~1.5 log unit increase in predicted lipophilicity vs. methoxy analog.
Context-dependent; no experimental logP value available.
Lipophilicity Physicochemical Property Prediction Drug-Likeness

BRD4 Bromodomain 1 Binding Affinity: Quantitative ITC Data for 3-Bromo-5-(trifluoromethoxy)benzamide

3-Bromo-5-(trifluoromethoxy)benzamide has been directly assayed against BRD4 bromodomain 1, yielding a Kd of 1,910 nM (1.91 µM) by isothermal titration calorimetry (ITC) [1]. This entry in BindingDB (BDBM50623485 / CHEMBL5437886) represents the only publicly deposited, experimentally determined binding constant for this specific compound against a human protein target. The weak but measurable affinity (Kd in the low micromolar range) is consistent with the compound's use as a fragment hit or affinity probe in bromodomain-targeted drug discovery. No comparable ITC-derived Kd data are publicly available for the corresponding 3-bromo-5-methoxybenzamide or 3-chloro-5-(trifluoromethoxy)benzamide against BRD4, making this the only comparative anchor for fragment-library curation decisions.

BRD4 Bromodomain 1 Binding (ITC)
Head-to-head
Kd = 1,910 nM (1.91 µM)
Supports fragment-based screening context; only deposited Kd in this benzamide set.
BindingDB BDBM50623485. Comparator Kd data unavailable.
Fragment-Based Drug Discovery Bromodomain Isothermal Titration Calorimetry

Halogen-Bonding Capacity: C–Br vs. C–Cl as a Structural Determinant in Fragment–Protein Complexes

The bromine substituent at the 3-position offers a significantly larger σ-hole and greater polarizability (α ≈ 3.05 ų for Br vs. 2.18 ų for Cl) than the chlorine analog, enabling stronger structure-directing halogen bonds (C–Br···O=C) in protein–ligand complexes [1]. In fragment-based drug discovery, the C–Br···O interaction energy has been measured at approximately –1.2 to –2.5 kcal/mol for bromine vs. –0.5 to –1.0 kcal/mol for chlorine in comparable geometries [2]. While no co-crystal structure of 3-bromo-5-(trifluoromethoxy)benzamide bound to a protein target has been publicly deposited, a PDB entry (7R5B) is linked to the BDBM50623485 monomer record [3], suggesting that structural biology data for this specific compound or close derivatives may be forthcoming.

Halogen-Bonding Capacity (C–Br vs. C–Cl)
Class-level inference
C–Br (Target) ~ –1.2 to –2.5 kcal/mol
C–Cl Analog ~ –0.5 to –1.0 kcal/mol
Reported ~2–3× stronger halogen-bond interaction energy with Br.
Derived from small-molecule crystallography theory.
Halogen Bonding Fragment-Based Drug Design Structural Biology

NR4A1 Antagonist Activity: Cross-Scaffold Quantitative Evidence for the 3-Br-5-OCF₃ Phenyl Pharmacophore

Although 3-bromo-5-(trifluoromethoxy)benzamide itself was not the test article, its 3-bromo-5-(trifluoromethoxy)phenyl fragment is incorporated into the bis-indolyl methane scaffold 1,1-bis(3′-indolyl)-1-(3-bromo-5-trifluoromethoxyphenyl)methane (DIM-3-Br-5-OCF₃), which was one of four most potent NR4A1 antagonists in the Karki et al. study [1]. All four top analogs (including the 3-bromo-5-methoxy, 3-chloro-5-trifluoromethoxy, 3-chloro-5-trifluoromethyl, and 3-bromo-5-trifluoromethoxy phenyl variants) exhibited Kd values ≤ 3.1 µM for NR4A1 binding and suppressed MDA-MB-231 and SKBR3 breast cancer cell growth at 1 mg/kg/day in orthotopic xenograft models without body weight loss [1]. The 3-bromo-5-trifluoromethoxy phenyl analog was one of only two compounds in the series combining a halogen (Br) with the trifluoromethoxy group, and was selected alongside the 3-chloro-5-trifluoromethoxy variant for further clinical development, indicating that this specific substitution pattern confers a favorable activity/toxicity profile within the CDIM chemotype [1].

NR4A1 Pharmacophore Validation
Cross-study
CDIM Analog Kd ≤ 3.1 µM; in vivo model-response at 1 mg/kg/d
Supports NR4A1-targeted library selection; comparable potency across four analogs.
Orthotopic xenograft model context (MDA-MB-231).
Nuclear Receptor 4A1 (NR4A1/Nur77) Breast Cancer Bis-Indolyl Methane (CDIM)

Predicted Physicochemical and ADME Property Profile: 3-Br-5-OCF₃-Benzamide vs. Unsubstituted Benzamide

The predicted physicochemical profile of 3-bromo-5-(trifluoromethoxy)benzamide (MW 284.03, ACD/LogP 2.91, polar surface area 52 Ų, zero Rule-of-5 violations, ACD/BCF 45.95 at pH 7.4) positions it within favorable drug-like space per Lipinski and Veber criteria . In contrast, the unsubstituted benzamide (MW 121.14, LogP 0.64, PSA 43 Ų) lies far outside the typical LogP range (1–3) for CNS or oral drug candidates, and the heavily fluorinated analog 3-bromo-5-(trifluoromethyl)benzamide is predicted to have a higher LogP (estimated ~3.2–3.5) that may exceed the optimal range for solubility-limited absorption [1]. The –OCF₃ group thus strikes a balance between lipophilicity enhancement (vs. –OCH₃) and avoidance of excessive hydrophobicity (vs. –CF₃), a property exploited in the design of CNS-penetrant and orally bioavailable clinical candidates [2].

Predicted ADME Property Profile
Class-level inference
Target (–OCF₃) LogP 2.91, zero Ro5 violations
Unsub. Benzamide LogP 0.64
Balanced lipophilicity profile supports CNS and oral drug-discovery workflow fit.
Predicted values; –CF₃ analog estimated LogP ~3.2.
ADME Prediction Drug-Likeness Physicochemical Profiling

High-Value Application Scenarios for 3-Bromo-5-(trifluoromethoxy)benzamide Based on Quantitative Differentiation Evidence


Fragment Library Design for Bromodomain (BRD4) and Epigenetic Target Screening

The experimentally determined Kd of 1.91 µM against BRD4 bromodomain 1 [1] makes 3-bromo-5-(trifluoromethoxy)benzamide a qualified fragment hit suitable for inclusion in focused bromodomain screening libraries. Unlike its methoxy and chloro-trifluoromethoxy analogs, which lack publicly deposited BRD4 binding data, this compound offers a data-validated starting point for structure-guided fragment growing and merging campaigns targeting BET family bromodomains.

NR4A1-Targeted Anticancer Agent Development Using CDIM Chemotype Expansion

The demonstrated in vivo efficacy of the 3-bromo-5-(trifluoromethoxy)phenyl-containing CDIM analog (DIM-3-Br-5-OCF₃) in orthotopic breast cancer xenografts at 1 mg/kg/d without body weight loss [2] validates this substitution pattern for NR4A1 antagonist development. Medicinal chemistry teams expanding the CDIM series should prioritize this benzamide building block as the precursor to the 3-bromo-5-(trifluoromethoxy)benzaldehyde or benzyl halide intermediates required for bis-indolyl methane synthesis.

CNS and Oral Drug Discovery Programs Requiring Balanced Lipophilicity (LogP 2–3)

With an ACD/LogP of 2.91 and zero Rule-of-5 violations , 3-bromo-5-(trifluoromethoxy)benzamide occupies the optimal lipophilicity window for CNS penetration and oral absorption. This property profile, unavailable from the more polar 3-bromo-5-methoxybenzamide (estimated LogP ~1.4–1.6) or the potentially over-lipophilic 3-bromo-5-(trifluoromethyl)benzamide (estimated LogP ~3.2–3.5), positions this building block as the preferred choice when synthesizing lead-like compound libraries for neurological or psychiatric indications.

Halogen-Bond-Guided Fragment Elaboration in Structure-Based Drug Design

The polarizable C–Br bond in 3-bromo-5-(trifluoromethoxy)benzamide provides a stronger σ-hole donor for halogen bonding (~–1.2 to –2.5 kcal/mol) compared to the C–Cl analog (~–0.5 to –1.0 kcal/mol) [3]. This property, combined with the potential structural biology data suggested by the PDB 7R5B link [4], makes this compound a strategic selection for fragment-based campaigns where halogen-bonding interactions with backbone carbonyl groups are sought to stabilize initial fragment–protein complexes prior to growing into lead molecules.

Application
Selection Property
Validation Focus
Bromodomain (BRD4) fragment screening
Experimentally validated BRD4 Kd anchor
Fragment hit expansion and SAR library design
NR4A1-targeted pathway studies
Pharmacophoric fragment with reported model-response
CDIM chemotype expansion and target engagement
CNS / oral drug-discovery programs
Balanced predicted LogP (2.91) with zero Ro5 violations
Permeability and solubility profiling in lead-like space
Halogen-bond-guided fragment elaboration
Stronger σ-hole donor (C–Br) for structure stabilization
Co-crystallization and structure-based design campaigns

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